molecular formula C12H6N2O B085603 3-(Dicyanomethylidene)indan-1-one CAS No. 1080-74-6

3-(Dicyanomethylidene)indan-1-one

Cat. No. B085603
CAS RN: 1080-74-6
M. Wt: 194.19 g/mol
InChI Key: QNVKZKOSAXYVFZ-UHFFFAOYSA-N
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Description

3-(Dicyanomethylidene)indan-1-one, also known as 2HIC, is a strong electron-withdrawing molecule . It can be used as electron-withdrawing acceptors to connect with a donor to form acceptor–donor–acceptor (A–D–A)-type acceptor materials for the preparation of organic solar cells (OSCs) .


Synthesis Analysis

Novel donor–acceptor butadiene chromophores were synthesized by Knoevenagel condensation of different diaryl-substituted enals with 3-(dicyanomethylidene)indan-1-one . The structures of two of these compounds were unambiguously confirmed by means of single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of 3-(Dicyanomethylidene)indan-1-one was confirmed by single-crystal X-ray diffraction . This method allowed for an unambiguous determination of the compound’s structure.


Chemical Reactions Analysis

3-(Dicyanomethylidene)indan-1-one has been used in the synthesis of novel donor–acceptor butadiene chromophores . It has also been used as a new initiator for ring opening polymerization of epoxides .


Physical And Chemical Properties Analysis

3-(Dicyanomethylidene)indan-1-one has a molecular formula of C12H6N2O and a molecular weight of 194.19 g/mol . It has a melting point of 228 °C and a predicted boiling point of 398.6±42.0 °C . The density is predicted to be 1.351±0.06 g/cm3 .

Scientific Research Applications

Application in Butadiene Dyes Synthesis

Specific Scientific Field

Chemistry, specifically dye synthesis.

Summary of the Application

3-(Dicyanomethylidene)indan-1-one is used in the synthesis of butadiene dyes. These dyes are created by a Knoevenagel condensation of different diaryl-substituted enals with 3-(dicyanomethylidene)indan-1-one .

Methods of Application or Experimental Procedures

The synthesis involves a Knoevenagel condensation of different diaryl-substituted enals with 3-(dicyanomethylidene)indan-1-one . The structures of the resulting compounds were confirmed by single-crystal X-ray diffraction .

Results or Outcomes

The absorption spectra of these dyes, as well as their solvatochromic behaviour, were studied in detail . DFT and TD-DFT quantum chemical calculations were performed to assess information regarding the topologies and absolute energies of their frontier molecular orbitals, as well as their absorption spectra .

Application in Organic Solar Cells

Specific Scientific Field

Material Science, specifically organic photovoltaics.

Summary of the Application

3-(Dicyanomethylidene)indan-1-one is used as a building block to prepare non-fullerene acceptors (NFAs) for highly efficient organic photovoltaic devices . It’s also used in the synthesis of non-fullerene acceptors with selenophene as π bridges for efficient organic solar cells .

Methods of Application or Experimental Procedures

Two non-fullerene acceptors were synthesized with selenophene π bridges to link the indacenodithiophene (IDT) core and 3-(dicyanomethylidene)indan-1-one (IC) or difluorinated IC (2F-IC) terminals .

Results or Outcomes

The synthesized non-fullerene acceptors have low optical band gaps (Eoptg) of 1.45 and 1.39 eV, respectively . Organic solar cells (OSCs) based on them were fabricated with the wide band gap polymer PBDB-T as the donor . The devices delivered a high power conversion efficiency (PCE) up to 11.19% .

Application in Chromophore Synthesis

Specific Scientific Field

Chemistry, specifically chromophore synthesis.

Summary of the Application

3-(Dicyanomethylidene)indan-1-one is used for the synthesis of chromophores which exhibit unique photo-physical properties such as large second-order optical nonlinearities .

Methods of Application or Experimental Procedures

The compound is used as a building block in the synthesis process of these chromophores . The specific methods of application or experimental procedures would depend on the type of chromophore being synthesized.

Results or Outcomes

The resulting chromophores exhibit unique photo-physical properties such as large second-order optical nonlinearities .

Application in Organic Electronics

Specific Scientific Field

Material Science, specifically organic electronics.

Summary of the Application

Derivatives of 3-(Dicyanomethylidene)indan-1-one find applications in various research fields including organic electronics .

Methods of Application or Experimental Procedures

The compound is used in the preparation of materials for organic electronic devices . The specific methods of application or experimental procedures would depend on the type of electronic device being developed.

Results or Outcomes

The use of 3-(Dicyanomethylidene)indan-1-one in organic electronics can lead to the development of devices with improved performance .

Application in Photopolymerization

Specific Scientific Field

Material Science, specifically photopolymerization.

Summary of the Application

Derivatives of 3-(Dicyanomethylidene)indan-1-one can find applications in photopolymerization . Photopolymerization is a technique used in various fields such as coatings, adhesives, and high-performance composites.

Methods of Application or Experimental Procedures

The compound is used in the preparation of materials for photopolymerization processes . The specific methods of application or experimental procedures would depend on the type of photopolymerization process being carried out.

Results or Outcomes

The use of 3-(Dicyanomethylidene)indan-1-one in photopolymerization can lead to the development of materials with improved performance .

Application in Optical Sensing

Specific Scientific Field

Physics, specifically optical sensing.

Summary of the Application

Derivatives of 3-(Dicyanomethylidene)indan-1-one can find applications in optical sensing . Optical sensors are devices that convert light rays into electronic signals.

Methods of Application or Experimental Procedures

The compound is used in the preparation of materials for optical sensors . The specific methods of application or experimental procedures would depend on the type of optical sensor being developed.

Results or Outcomes

The use of 3-(Dicyanomethylidene)indan-1-one in optical sensing can lead to the development of sensors with improved performance .

Safety And Hazards

3-(Dicyanomethylidene)indan-1-one is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2-(3-oxoinden-1-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O/c13-6-8(7-14)11-5-12(15)10-4-2-1-3-9(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVKZKOSAXYVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391144
Record name 3-(Dicyanomethylidene)indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dicyanomethylidene)indan-1-one

CAS RN

1080-74-6
Record name 3-(Dicyanomethylidene)indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dicyanomethylidene)indan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
J Francos, SE García-Garrido, J Borge, FJ Suárez… - RSC …, 2016 - pubs.rsc.org
Novel donor–acceptor butadiene chromophores were synthesized by Knoevenagel condensation of different diaryl-substituted enals with 3-(dicyanomethylidene)indan-1-one and 1,3-…
Number of citations: 12 pubs.rsc.org
Y Yeon, S Leem, C Wagen, VM Lynch, SK Kim… - Organic …, 2016 - ACS Publications
A chromogenic calix[4]arene–calix[4]pyrrole hybrid ion pair receptor bearing an indane substituent at a β-pyrrolic position has been prepared. On the basis of solution-phase UV–vis …
Number of citations: 41 pubs.acs.org
M González, N Martín, JL Segura, C Seoane, J Garín… - Tetrahedron letters, 1999 - Elsevier
Novel conjugated donor-acceptor chromophores, based on the strong electron donating tetrathiafulvalene moiety and the strong electron-withdrawing 3-(dicyanomethylidene)indan-1-…
Number of citations: 63 www.sciencedirect.com
ZA Krasnaya, EO Tret'yakova, SG Zlotin - Russian Chemical Bulletin, 2007 - Springer
Reactions of 3-(dicyanomethylidene)indan-1-one and 1,3-bis(dicyanomethylidene)indane with β-dimethylaminoacrolein aminal, 3-dimethylamino-1,1,3-trimethoxypropane, DMF acetal, …
Number of citations: 5 link.springer.com
Q Wei, J Wang, H Wu, X Qiao, B Zhao, H Li - ChemistrySelect, 2019 - Wiley Online Library
It is a great challenge to design n‐channel donor‐acceptor (D−A) type small molecules because of the lack of strong electron withdrawing acceptor unit. Herein, 3‐(dicyanomethylidene)…
A Insuasty, A Ortiz, A Tigreros, E Solarte, B Insuasty… - Dyes and …, 2011 - Elsevier
The push–pull behaviour of novel 2-(1,1-dicyanomethylene)rhodanines bearing an electron donor N,N-dimethylaniline or tetrathiafulvalene group on the C-5 of the heterocyclic ring …
Number of citations: 47 www.sciencedirect.com
T Landmesser, A Linden, HJ Hansen - Helvetica Chimica Acta, 2008 - Wiley Online Library
Heptalenecarbaldehydes 1/1′ as well as aromatic aldehydes react with 3‐(dicyanomethylidene)‐indan‐1‐one in boiling EtOH and in the presence of secondary amines to yield 3‐(…
Number of citations: 21 onlinelibrary.wiley.com
CT Lo, HC Wu, WY Lee, WC Chen - Reactive and Functional Polymers, 2016 - Elsevier
We demonstrated high performance non-volatile pentacene based OFET memory devices using charge-transfer (CT) supramolecules of poly(4-vinylpyridine) (P4VP) with two different …
Number of citations: 8 www.sciencedirect.com
Q Zhou, Y Jiang, T Du, Z Wang, Z Liang… - Journal of Materials …, 2019 - pubs.rsc.org
Four conjugated molecules with thiophene-flanked diketopyrrolopyrrole (DPP) as the core and 3-(dicyanomethylidene)indan-1-one (IC), dichlorinated IC (2Cl-IC) and difluorinated IC (…
Number of citations: 20 pubs.rsc.org
C Zhu, Z Li, W Zhong, F Peng, Z Zeng, L Ying… - Chemical …, 2021 - pubs.rsc.org
Constructing a new polymer acceptor enabled non-halogenated solvent-processed all-polymer solar cell with an efficiency of 13.8% - Chemical Communications (RSC Publishing) DOI:…
Number of citations: 38 pubs.rsc.org

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